2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide
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Overview
Description
2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide is a chemical compound with significant applications in various fields, including organic synthesis and medicinal chemistry. This compound is known for its unique structure, which includes a pyridine ring substituted with a chloro group and a dimethylamino methylene group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide typically involves the reaction of 2-chloro-4-pyridinecarboxylic acid with dimethylformamide dimethyl acetal (DMFDMA). The reaction is carried out under reflux conditions in an appropriate solvent such as toluene or xylene. The product is then purified through recrystallization or column chromatography to obtain the desired compound in high purity .
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure efficient production. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is subjected to rigorous quality control measures to ensure its suitability for various applications .
Chemical Reactions Analysis
Types of Reactions
2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide undergoes several types of chemical reactions, including:
Substitution Reactions: The chloro group can be substituted with other nucleophiles such as amines, thiols, or alkoxides.
Oxidation and Reduction Reactions: The compound can undergo oxidation to form corresponding N-oxides or reduction to form amines.
Condensation Reactions: It can participate in condensation reactions with aldehydes or ketones to form imines or enamines
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, alkoxides
Oxidizing Agents: Hydrogen peroxide, m-chloroperbenzoic acid
Reducing Agents: Sodium borohydride, lithium aluminum hydride
Solvents: Toluene, xylene, dichloromethane
Major Products Formed
The major products formed from these reactions include substituted pyridine derivatives, N-oxides, and reduced amine derivatives .
Scientific Research Applications
2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide has a wide range of scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds.
Biology: The compound is used in the study of enzyme inhibition and protein-ligand interactions.
Industry: The compound is used in the production of agrochemicals and other specialty chemicals
Mechanism of Action
The mechanism of action of 2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide involves its interaction with specific molecular targets. The compound can act as an inhibitor of certain enzymes by binding to their active sites. This binding can interfere with the enzyme’s normal function, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and disruption of cellular processes .
Comparison with Similar Compounds
Similar Compounds
- 2-chloro-N,N-dimethylethylamine
- 2-(Dimethylamino)ethyl chloride hydrochloride
- N-(2-Chloroethyl)dimethylamine hydrochloride
Uniqueness
2-chloro-N-[(dimethylamino)methylene]-4-Pyridinecarboxamide is unique due to its specific substitution pattern on the pyridine ring, which imparts distinct chemical and biological properties. Compared to similar compounds, it offers enhanced reactivity and selectivity in various chemical reactions, making it a valuable intermediate in organic synthesis and pharmaceutical development .
Properties
CAS No. |
652153-36-1 |
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Molecular Formula |
C9H10ClN3O |
Molecular Weight |
211.65 g/mol |
IUPAC Name |
2-chloro-N-(dimethylaminomethylidene)pyridine-4-carboxamide |
InChI |
InChI=1S/C9H10ClN3O/c1-13(2)6-12-9(14)7-3-4-11-8(10)5-7/h3-6H,1-2H3 |
InChI Key |
FXAASFXKBOHNBK-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)C=NC(=O)C1=CC(=NC=C1)Cl |
Origin of Product |
United States |
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